Biphenyl-3-carbothioic acid amide
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Overview
Description
Mechanism of Action
Target of Action
Biphenyl-3-carbothioic acid amide primarily targets Fatty Acid Amide Hydrolase (FAAH) . FAAH is a key component of the endocannabinoid system and a potential drug target for several therapeutic applications .
Mode of Action
This compound interacts with FAAH as an active site-directed inhibitor . It blocks FAAH in an irreversible manner , leading to the inhibition of FAAH in peripheral tissues and the consequent enhancement of anandamide signaling at CB1 cannabinoid receptors localized on sensory nerve endings .
Biochemical Pathways
The inhibition of FAAH by this compound affects the endocannabinoid system and fatty acid ethanolamide signaling . This results in an increase in anandamide levels, a neurotransmitter involved in pain, mood, and other neurological functions .
Pharmacokinetics
Similar compounds in its class, such as urb524, have been shown to have significant anxiolytic-like properties in animal models .
Result of Action
The result of this compound’s action is the modulation of endocannabinoid and fatty acid ethanolamide signaling . This modulation can lead to analgesic, anti-inflammatory, and anxiolytic effects in animal models .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound is extruded from the brain and spinal cord by the Abcg2 efflux transporter . Despite its inability to enter the central nervous system (CNS), it exerts profound antinociceptive effects in mice and rats .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Biphenyl-3-carbothioic acid amide can be achieved through various synthetic routes. One common method involves the reaction of biphenyl-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia or an amine to yield the desired amide. The reaction conditions typically involve the use of a solvent such as dichloroethane or toluene and may require cooling to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Biphenyl-3-carbothioic acid amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biphenyl-3-carbothioic acid amide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Biphenyl-4-carbothioic acid amide
- Biphenyl-2-carbothioic acid amide
- Naphthyl-3-carbothioic acid amide
Uniqueness
Biphenyl-3-carbothioic acid amide is unique due to its specific substitution pattern on the biphenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-phenylbenzenecarbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NS/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMWXOYPRCHOGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576942 |
Source
|
Record name | [1,1'-Biphenyl]-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175691-91-5 |
Source
|
Record name | [1,1′-Biphenyl]-3-carbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175691-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1'-Biphenyl]-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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